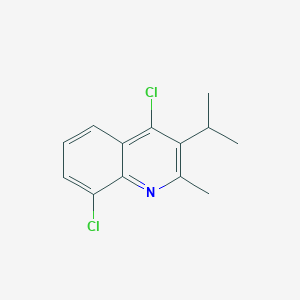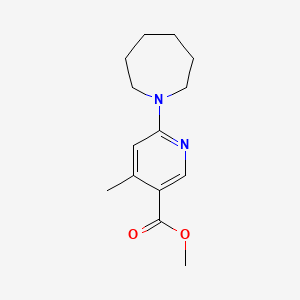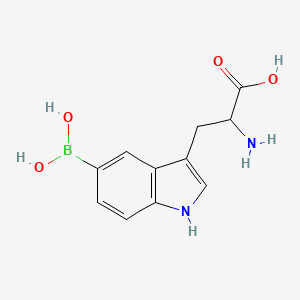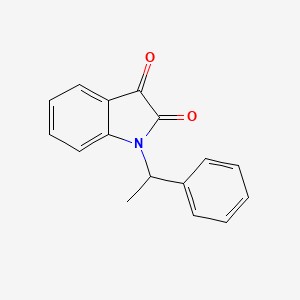
5-Bromo-8-fluoro-2,6-dimethylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-8-fluoro-2,6-dimethylquinoline is a quinoline derivative with the molecular formula C11H9BrFN. Quinoline derivatives are known for their diverse pharmacological activities and are widely used in medicinal and industrial chemistry .
Vorbereitungsmethoden
The synthesis of 5-Bromo-8-fluoro-2,6-dimethylquinoline typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of biphenyl-4-isocyanide and diethyl 2-Bromo-2-(4-phenyl but-3-yn-1-yl)malonate in dimethylformamide as a solvent. This reaction is carried out under irradiation with a blue LED strip for 24 hours at room temperature using fac-Tris(2-phenyl pyridine)iridium(III) as a photocatalyst and Na2HPO4 . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Chemischer Reaktionen
5-Bromo-8-fluoro-2,6-dimethylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be substituted by nucleophiles under appropriate conditions.
Electrophilic Substitution Reactions: The quinoline ring can undergo electrophilic substitution reactions, similar to benzene and pyridine systems.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to different products.
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Bromo-8-fluoro-2,6-dimethylquinoline has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmacologically active compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Research: The compound is used in studies related to its biological activity and potential therapeutic applications.
Industrial Chemistry: It is used in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Bromo-8-fluoro-2,6-dimethylquinoline involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and the biological system being studied. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, and other biomolecules, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
5-Bromo-8-fluoro-2,6-dimethylquinoline can be compared with other quinoline derivatives, such as:
5-Bromo-8-fluoroquinoline: Similar in structure but lacks the dimethyl groups.
8-Fluoroquinoline: Lacks both the bromine and dimethyl groups.
2,6-Dimethylquinoline: Lacks both the bromine and fluorine atoms.
The presence of the bromine, fluorine, and dimethyl groups in this compound makes it unique and may contribute to its specific chemical and biological properties .
Eigenschaften
Molekularformel |
C11H9BrFN |
|---|---|
Molekulargewicht |
254.10 g/mol |
IUPAC-Name |
5-bromo-8-fluoro-2,6-dimethylquinoline |
InChI |
InChI=1S/C11H9BrFN/c1-6-5-9(13)11-8(10(6)12)4-3-7(2)14-11/h3-5H,1-2H3 |
InChI-Schlüssel |
NYOATSZTHLWFKN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C(C(=C2C=C1)Br)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,3S,5S,7S)-Methyl spiro[adamantane-2,2'-[1,3]dioxolane]-5-carboxylate](/img/structure/B11862027.png)

![1-(7-Nitro-1H-indeno[2,1-b]pyridin-9-yl)ethan-1-one](/img/structure/B11862041.png)






![Ethyl 2-amino-5-chlorothieno[3,2-b]pyridine-3-carboxylate](/img/structure/B11862087.png)




